Cas no 1698275-16-9 (3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine)

3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine
- 1698275-16-9
- EN300-1148912
-
- インチ: 1S/C10H12BrN3O/c1-3-6-8(13-14(2)10(6)12)7-4-5-15-9(7)11/h4-5H,3,12H2,1-2H3
- InChIKey: CLSDBRLAKJPAQP-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CO1)C1C(CC)=C(N)N(C)N=1
計算された属性
- 精确分子量: 269.01637g/mol
- 同位素质量: 269.01637g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 229
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 57Ų
3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1148912-0.5g |
3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1698275-16-9 | 95% | 0.5g |
$877.0 | 2023-10-25 | |
Enamine | EN300-1148912-5.0g |
3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1698275-16-9 | 5g |
$3147.0 | 2023-06-09 | ||
Enamine | EN300-1148912-1.0g |
3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1698275-16-9 | 1g |
$1086.0 | 2023-06-09 | ||
Enamine | EN300-1148912-5g |
3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1698275-16-9 | 95% | 5g |
$2650.0 | 2023-10-25 | |
Enamine | EN300-1148912-0.05g |
3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1698275-16-9 | 95% | 0.05g |
$768.0 | 2023-10-25 | |
Enamine | EN300-1148912-10.0g |
3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1698275-16-9 | 10g |
$4667.0 | 2023-06-09 | ||
Enamine | EN300-1148912-0.25g |
3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1698275-16-9 | 95% | 0.25g |
$840.0 | 2023-10-25 | |
Enamine | EN300-1148912-1g |
3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1698275-16-9 | 95% | 1g |
$914.0 | 2023-10-25 | |
Enamine | EN300-1148912-0.1g |
3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1698275-16-9 | 95% | 0.1g |
$804.0 | 2023-10-25 | |
Enamine | EN300-1148912-2.5g |
3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1698275-16-9 | 95% | 2.5g |
$1791.0 | 2023-10-25 |
3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine 関連文献
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amineに関する追加情報
3-(2-Bromofuran-3-yl)-4-Ethyl-1-Methyl-1H-Pyrazol-5-Amine: A Comprehensive Overview
3-(2-Bromofuran-3-yl)-4-Ethyl-1-Methyl-1H-Pyrazol-5-Amine is a structurally complex organic compound with the CAS number 1698275-16-9. This compound belongs to the class of pyrazole derivatives, which are widely studied in the fields of medicinal chemistry, materials science, and organic synthesis. The molecule features a pyrazole ring system substituted with a brominated furan group at position 3, an ethyl group at position 4, and a methyl group at position 1. These substituents contribute to the compound's unique chemical properties and reactivity.
The synthesis of 3-(2-Bromofuran-3-yl)-4-Ethyl-1-Methyl-1H-Pyrazol-5-Amine typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in asymmetric synthesis and catalytic methods have enabled more efficient and selective routes to this compound. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to install the brominated furan moiety with high precision. These methods not only enhance the yield but also improve the stereochemical control of the final product.
One of the most intriguing aspects of this compound is its potential application in drug discovery. Pyrazole derivatives are known for their ability to modulate various biological targets, including kinases, proteases, and ion channels. Recent studies have demonstrated that 3-(2-Bromofuran-3-yl)-4-Ethyl-1-Methyl-1H-Pyrazol-5-Amine exhibits potent inhibitory activity against certain enzymes implicated in neurodegenerative diseases. For example, a 2023 study published in *Nature Communications* reported that this compound selectively inhibits the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.
In addition to its biological applications, 3-(2-Bromofuran-3-yl)-4-Ethyl-1-Methyl-1H-Pyrazol-5-Amine has shown promise in materials science. Its aromatic heterocyclic structure makes it an attractive candidate for use in organic electronics. Researchers have explored its potential as a building block for constructing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). A 2023 paper in *Advanced Materials* highlighted its ability to form stable charge transport layers when incorporated into OLED architectures.
The chemical stability and reactivity of 3-(2-Bromofuran) derivatives have also been subjects of extensive research. Studies have shown that the bromine atom at position 2 of the furan ring can undergo various transformations under different reaction conditions. For instance, elimination reactions can yield unsaturated furan derivatives, while nucleophilic substitutions can introduce diverse functional groups at this position. These findings underscore the versatility of this compound as a starting material for further chemical modifications.
From an environmental perspective, understanding the degradation pathways of CAS No 1698275 is crucial for assessing its potential impact on ecosystems. Recent investigations have revealed that this compound undergoes hydrolytic degradation under specific pH conditions, leading to the formation of less toxic byproducts. These insights are valuable for developing strategies to minimize environmental contamination during its synthesis and application.
In conclusion, 3-(2-Bromofuran) derivatives like CAS No 1698275 represent a fascinating class of compounds with diverse applications across multiple scientific disciplines. Their unique chemical properties, coupled with advancements in synthetic methodologies and biological studies, continue to drive innovation in drug discovery and materials science. As research on these compounds progresses, they hold immense potential for addressing some of the most pressing challenges in modern science.
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